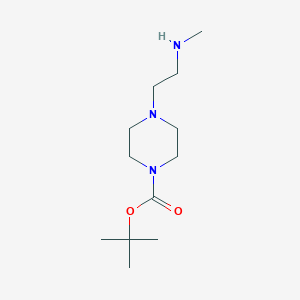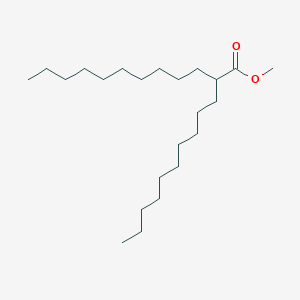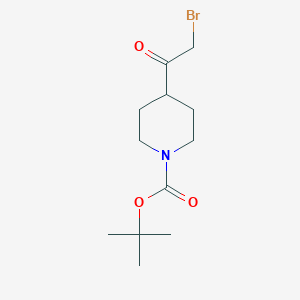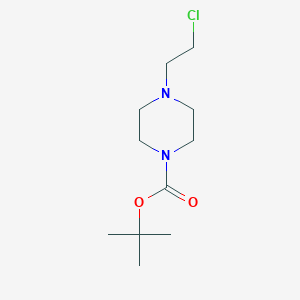![molecular formula C6H4N2O4 B153328 Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI) CAS No. 127574-18-9](/img/structure/B153328.png)
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI), commonly known as PDI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and diverse pharmacological properties, which make it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of PDI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response and cancer progression. PDI has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of xanthine oxidase, which generates reactive oxygen species that contribute to oxidative stress.
Biochemical and Physiological Effects:
PDI has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PDI has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDI has several advantages for lab experiments, including its stability and solubility in various solvents. It can be easily synthesized in high purity and yield, making it a cost-effective compound for research. However, PDI has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations can be overcome by modifying the structure of PDI or by using drug delivery systems.
Direcciones Futuras
There are several future directions for the research on PDI. One potential direction is the development of PDI-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is the investigation of PDI as a potential chemotherapeutic agent for the treatment of cancer. Additionally, the development of PDI analogs with improved pharmacokinetic properties and bioavailability is an area of active research.
Métodos De Síntesis
The synthesis of PDI involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting intermediate is then cyclized to form PDI. This synthesis method has been optimized to yield high purity and yield of PDI.
Aplicaciones Científicas De Investigación
PDI has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. PDI has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
Número CAS |
127574-18-9 |
|---|---|
Fórmula molecular |
C6H4N2O4 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
3,7-dihydro-1H-pyrano[3,4-d]imidazole-2,4,6-trione |
InChI |
InChI=1S/C6H4N2O4/c9-3-1-2-4(5(10)12-3)8-6(11)7-2/h1H2,(H2,7,8,11) |
Clave InChI |
NMXZCDVGYFGKOA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=O)OC1=O)NC(=O)N2 |
SMILES canónico |
C1C2=C(C(=O)OC1=O)NC(=O)N2 |
Sinónimos |
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



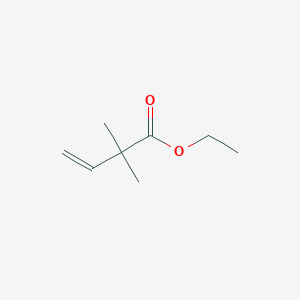
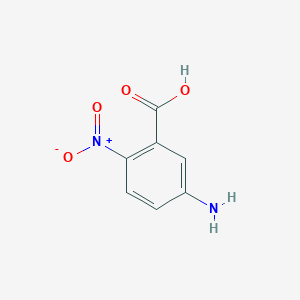
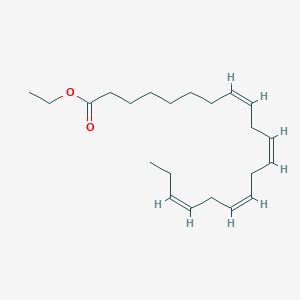
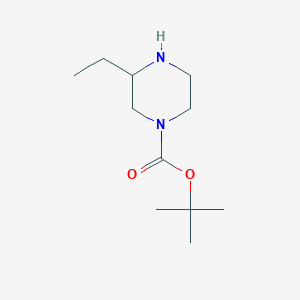
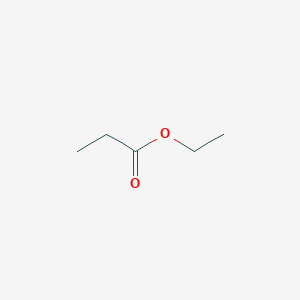
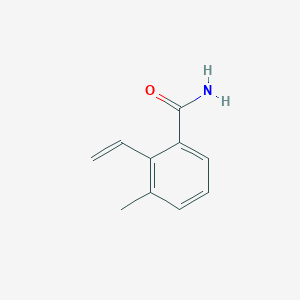
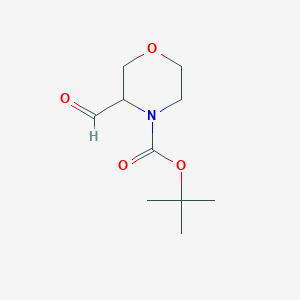
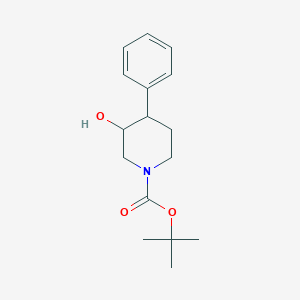
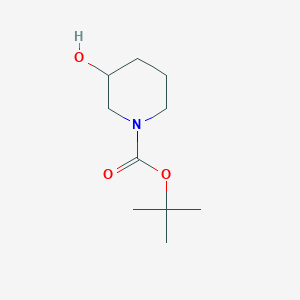
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
